molecular formula C15H20FN3O B2473199 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one CAS No. 2097865-98-8

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one

Cat. No.: B2473199
CAS No.: 2097865-98-8
M. Wt: 277.343
InChI Key: UGNJDQWFXFOFBD-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fluorophenyl moiety next to a piperazine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Ligand Synthesis and Evaluation

The compound belongs to the class of arylcycloalkylamines, notably phenyl piperidines and piperazines. These groups are crucial in several antipsychotic agents. Specifically, arylalkyl substituents are known to enhance the binding affinity's potency and selectivity at D(2)-like receptors. The interplay of specific pharmacophoric groups, like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contributes significantly to the selectivity and potency of synthesized agents at these receptors. However, the predictability of the effects of arylalkyl moieties is limited, suggesting that the composite structure primarily governs the selectivity and potency at D(2)-like receptors (Sikazwe et al., 2009).

DNA Interaction

Hoechst 33258, a synthetic dye and a N-methyl piperazine derivative, shows strong binding affinity to the minor groove of double-stranded B-DNA, especially in AT-rich sequences. It's extensively used as a fluorescent DNA stain due to its easy cellular access. Hoechst derivatives, including those with piperazine structures, are used in various biological applications, such as chromosome and nuclear staining, and DNA content analysis in flow cytometry. These compounds also demonstrate potential as radioprotectors and topoisomerase inhibitors, marking them as a starting point for rational drug design and a model for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Applications

Piperazine structures are significant in drug design, present in various drugs with diverse therapeutic applications including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The flexibility of the piperazine scaffold and the modifiability of its substituents significantly influence the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This versatility is seen in the wide range of therapeutic uses and the potential of piperazine derivatives in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogs have shown promising results as essential building blocks in potent anti-mycobacterial compounds, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds utilizing piperazine as a core structure over the past decades highlights its significance and provides insight into the design and rationale behind the structure-activity relationship of these compounds. This information can guide the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been shown to be more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, changing the shape of the transporters and reducing their activity.

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting cellular processes that rely on nucleotide synthesis and adenosine regulation.

Result of Action

The molecular effect of the compound’s action is the inhibition of ENTs, leading to reduced nucleoside transport. This can have various cellular effects, depending on the specific roles of nucleosides in the cells affected. For example, it could potentially affect nucleotide synthesis and adenosine regulation, impacting processes such as DNA replication, RNA transcription, and cellular signaling .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric modulation .

Cellular Effects

Studies on similar compounds suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one can vary with different dosages in animal models. While specific studies on this compound are lacking, research on similar compounds has shown threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-17-7-6-14(15(17)20)19-10-8-18(9-11-19)13-5-3-2-4-12(13)16/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJDQWFXFOFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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